N-(5-CHLORO-2-METHOXYPHENYL)-N'-(1-PROPYL-4-PIPERIDYL)UREA
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Overview
Description
“N-(5-CHLORO-2-METHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA” is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-CHLORO-2-METHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA” typically involves the reaction of 5-chloro-2-methoxyaniline with 1-propyl-4-piperidyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
“N-(5-CHLORO-2-METHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA” may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(5-CHLORO-2-METHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA” would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CHLORO-2-METHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)CARBAMATE
- N-(5-CHLORO-2-METHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)THIOUREA
Uniqueness
“N-(5-CHLORO-2-METHOXYPHENYL)-N’-(1-PROPYL-4-PIPERIDYL)UREA” may exhibit unique properties due to the presence of both the urea functional group and the specific substituents on the phenyl and piperidyl rings
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-11-12(17)4-5-15(14)22-2/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAINJLRWWLDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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